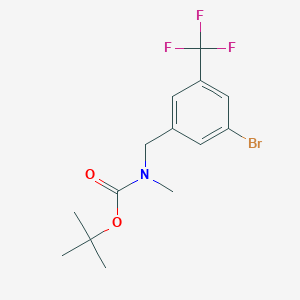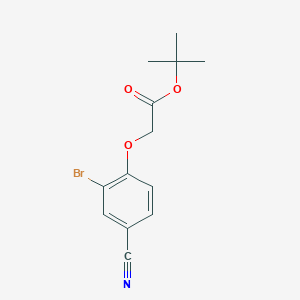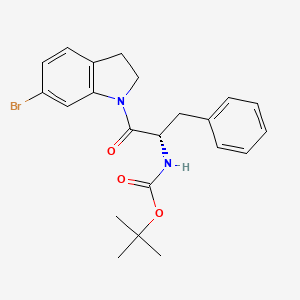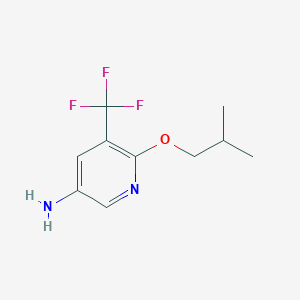
6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C11H15F3N2O. This compound is characterized by the presence of an isobutoxy group, a trifluoromethyl group, and an amine group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The isobutoxy group can be introduced through an etherification reaction. The amine group is often introduced through a reductive amination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and specific temperature and pressure conditions to drive the reactions to completion .
化学反应分析
Types of Reactions
6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl and isobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives .
科学研究应用
6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar chemical properties.
5-(Trifluoromethyl)pyridin-2-amine: Shares the trifluoromethyl and amine groups but differs in the position of substitution on the pyridine ring.
Uniqueness
6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
IUPAC Name |
6-(2-methylpropoxy)-5-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-6(2)5-16-9-8(10(11,12)13)3-7(14)4-15-9/h3-4,6H,5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCDSOMDISMGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
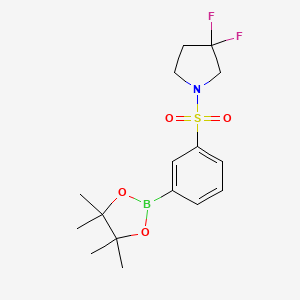
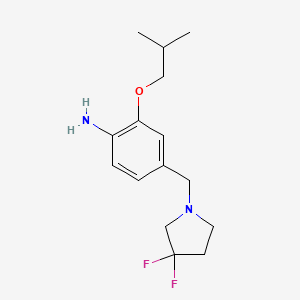
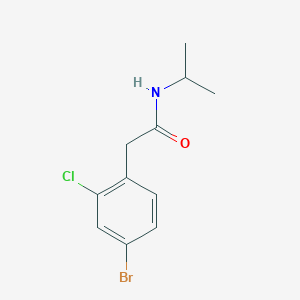
![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B8128505.png)
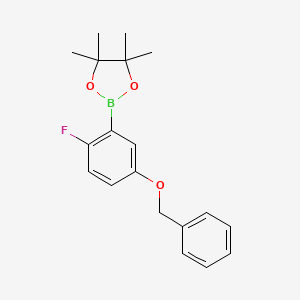
![N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide](/img/structure/B8128520.png)
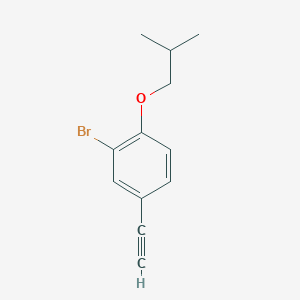
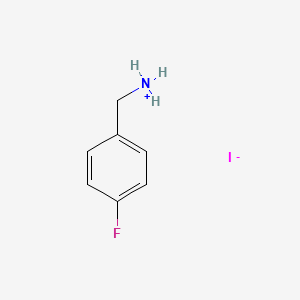

![2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8128538.png)
![(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B8128543.png)
